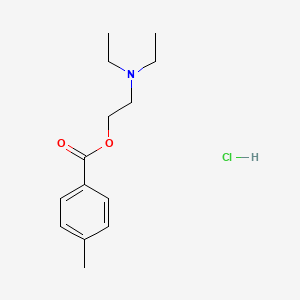
p-Methylcaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Methylcaine: is a synthetic compound known for its local anesthetic properties. It is chemically related to other local anesthetics like lidocaine and procaine. The compound is characterized by the presence of a para-methyl group on its aromatic ring, which influences its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methylcaine typically involves the alkylation of aniline derivatives. One common method is the reaction of p-toluidine with chloroacetyl chloride, followed by the reduction of the resulting intermediate to yield this compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: p-Methylcaine undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: p-Methylbenzoic acid.
Reduction: p-Methylamine.
Substitution: p-Bromo-methylcaine or p-Chloro-methylcaine.
Scientific Research Applications
Chemistry: p-Methylcaine is used as a model compound in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of local anesthetics on nerve cells and their mechanisms of action.
Medicine: this compound is investigated for its potential use as a local anesthetic in medical procedures, particularly in dentistry and minor surgeries.
Industry: The compound is used in the formulation of topical anesthetic creams and gels for pain relief.
Mechanism of Action
p-Methylcaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This blockade results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission.
Comparison with Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Procaine: A local anesthetic with a shorter duration of action compared to p-Methylcaine.
Bupivacaine: Known for its long-lasting effects, used in epidural anesthesia.
Uniqueness: this compound is unique due to its specific para-methyl substitution, which influences its potency and duration of action. Compared to lidocaine and procaine, this compound may offer a different balance of efficacy and side effects, making it suitable for specific clinical applications.
Properties
CAS No. |
34320-71-3 |
|---|---|
Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-15(5-2)10-11-17-14(16)13-8-6-12(3)7-9-13;/h6-9H,4-5,10-11H2,1-3H3;1H |
InChI Key |
JTFFBAIQSAXOSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
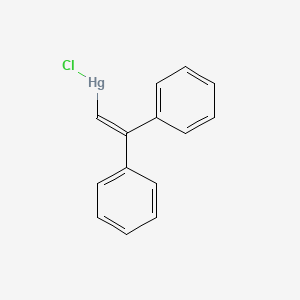
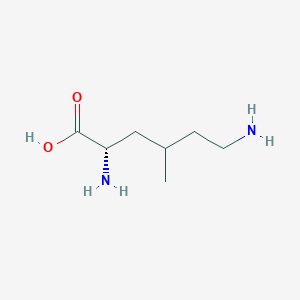
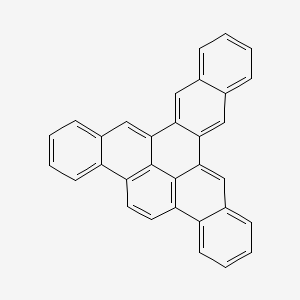
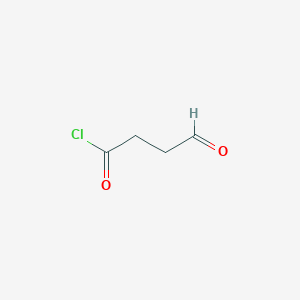
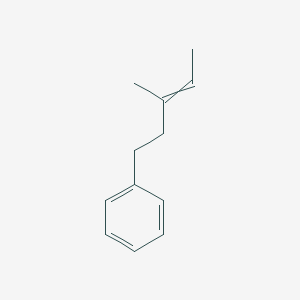


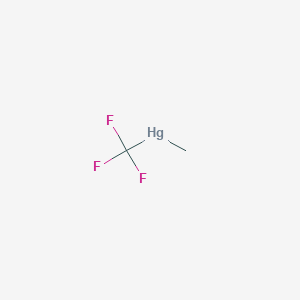
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
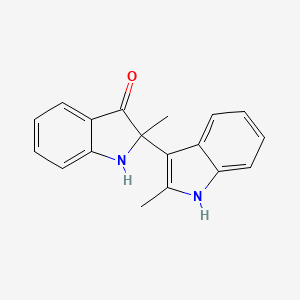
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
